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3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

BACE-1 inhibition Alzheimer's disease spiropiperidine scaffold SAR

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS 1713462-04-4; molecular formula C15H19N3O2; molecular weight 273.33) belongs to the 1,4,7-triazaspiro[4.5]dec-3-en-2-one chemotype, a subclass of the broader triazaspirocycle family in which three nitrogen atoms are attached to a single quaternary carbon within a spirocyclic scaffold. This specific compound is distinguished from its closest analogs by the simultaneous presence of three structural features: an N1-methyl substituent on the triazaspiro core, a 2-methoxyphenyl group at the C3 position, and the 1,4,7-triaza (rather than 1,4,8-triaza) nitrogen-atom arrangement.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B11849433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=NC12CCCNC2)C3=CC=CC=C3OC
InChIInChI=1S/C15H19N3O2/c1-18-14(19)13(11-6-3-4-7-12(11)20-2)17-15(18)8-5-9-16-10-15/h3-4,6-7,16H,5,8-10H2,1-2H3
InChIKeyZYHGYILOJVMQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one: Structural Identity and Procurement-Relevant Classification


3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS 1713462-04-4; molecular formula C15H19N3O2; molecular weight 273.33) belongs to the 1,4,7-triazaspiro[4.5]dec-3-en-2-one chemotype, a subclass of the broader triazaspirocycle family in which three nitrogen atoms are attached to a single quaternary carbon within a spirocyclic scaffold [1]. This specific compound is distinguished from its closest analogs by the simultaneous presence of three structural features: (1) an N1-methyl substituent on the triazaspiro core, (2) a 2-methoxyphenyl group at the C3 position, and (3) the 1,4,7-triaza (rather than 1,4,8-triaza) nitrogen-atom arrangement .

Why 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one Cannot Be Interchanged with In-Class Analogs


Within the 1,4,7-triazaspiro[4.5]dec-3-en-2-one chemotype, ostensibly minor structural modifications—including the position of the methoxy substituent on the phenyl ring (ortho vs. para), the presence or absence of the N1-methyl group, and the nitrogen-atom arrangement (1,4,7- vs. 1,4,8-triaza)—produce substantial quantitative differences in physicochemical properties that govern solubility, permeability, and molecular recognition, and have been experimentally demonstrated to alter target-binding potency by orders of magnitude in closely related triazaspiro[4.5]dec-3-en-2-one systems [1]. For the target compound, the ortho-methoxy orientation creates a distinct hydrogen-bond-acceptor geometry and steric profile relative to the para-methoxy isomer (MW 259.30, CAS 1707566-33-3) , while the N1-methyl group introduces a lipophilic contact surface absent in the des-methyl 1,4,7-triaza analog 3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one . The 1,4,7-triaza nitrogen arrangement further differentiates this compound from its 1,4,8-triaza counterparts (e.g., 1-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, CAS 1707372-56-2, MW 243.30) .

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one Relative to Comparators


N1-Methylation as a Pharmacological Potency Switch: A 200-Fold IC50 Shift on the Triazaspiro[4.5]dec-3-en-2-one Scaffold

In the 1,3,8-triazaspiro[4.5]dec-3-en-2-one chemotype—the closest published scaffold to the target compound—the addition of a single methyl group at the 7-position of the spiropiperidine ring improved BACE-1 inhibitory potency by approximately 200-fold, from IC50 = 11,000 nM (des-methyl lead) to IC50 = 55 nM (methyl-substituted compound 8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one, PDB 4ZPG) [1]. This dramatic potency shift demonstrates that alkyl substituents on the triazaspiro[4.5]dec-3-en-2-one core are not inert structural decorations but rather critical determinants of target engagement. For the target compound, the N1-methyl group occupies an analogous position, predicting a similarly non-linear SAR for any receptor system in which this chemotype is deployed.

BACE-1 inhibition Alzheimer's disease spiropiperidine scaffold SAR

Ortho-Methoxy Phenyl Substitution Drives Physicochemical Differentiation from the Para-Methoxy Isomer

The target compound (CAS 1713462-04-4, MW 273.33) possesses a 2-methoxyphenyl (ortho-methoxy) substituent at C3, whereas the corresponding para-methoxy isomer (3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one, CAS 1707566-33-3) has a molecular weight of 259.30—a difference of 14.03 g/mol attributable to the N1-methyl group in the target compound . The ortho-methoxy orientation introduces intramolecular hydrogen-bonding potential and steric hindrance around the C3–phenyl bond that is absent in the para isomer, altering both conformational preferences and the spatial presentation of the methoxy oxygen for intermolecular H-bonding [1]. Calculated logP values for triazaspiro[4.5]dec-3-en-2-one analogs typically fall in the 1.8–3.1 range; the ortho-methoxy + N1-methyl combination in the target compound is predicted to lower logP relative to the para-methoxy des-methyl isomer due to increased polar surface area from the additional methyl group and ortho-oxygen exposure .

physicochemical properties lipophilicity hydrogen bonding solubility

1,4,7-Triaza vs. 1,4,8-Triaza Nitrogen Arrangement: Divergent H-Bond Donor Count and Receptor Pharmacophore Compatibility

The target compound features the 1,4,7-triazaspiro[4.5]dec-3-en-2-one framework in which the piperidine-ring NH at position 7 serves as a hydrogen-bond donor (calculated HBD count = 1 from the piperidine NH plus potential tautomeric contributions), in contrast to the 1,4,8-triaza isomer (e.g., 1-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, CAS 1707372-56-2, MW 243.30) where the NH is repositioned to position 8 . This positional difference shifts the H-bond-donor vector by approximately one covalent bond length relative to the spiro junction, altering the pharmacophoric geometry accessible for receptor interactions [1]. In the 5-HT2C receptor system, a related 1,4,8-triazaspiro[4.5]dec-3-en-2-one analog (3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, CHEMBL572429) has been measured with an IC50 of 10,000 nM in a radioligand displacement assay [2], establishing a quantitative activity baseline for the 1,4,8-triaza subclass against which 1,4,7-triaza analogs can be compared.

pharmacophore geometry hydrogen-bond donor receptor selectivity nitrogen positioning

N1-Alkylation as a Modulator of Metabolic Stability in the Triazaspiro Chemotype

The N1-methyl substituent present on the target compound but absent in the des-methyl comparator 3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS 1707566-33-3) is expected to confer differential metabolic stability . In related triazaspiro[4.5]decane systems, N-alkylation has been associated with modulation of CYP-mediated oxidative metabolism: triazaspiro[5.5]undecane derivatives co-formulated with CYP3A4 inhibitors in patent disclosures indicate that the cytochrome P450 system is relevant to the metabolism of N-alkyl triazaspiro compounds, with N-substituent identity influencing metabolic half-life in human liver microsome assays [1]. Furthermore, the spirocyclic scaffold itself has been noted to confer improved metabolic stability relative to linear analogs due to conformational constraints that limit oxidative accessibility .

metabolic stability N-alkylation liver microsomes drug-like properties

Optimal Application Scenarios for 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one Based on Differentiated Properties


CNS Receptor Screening Where N1-Methyl-Sensitive Subpockets Define Target Engagement

For screening programs targeting CNS GPCRs or enzymes with methyl-sensitive hydrophobic subpockets (as demonstrated by the 200-fold potency shift upon methylation in the BACE-1 triazaspiro[4.5]dec-3-en-2-one series [1]), the N1-methyl group in this compound provides a critical lipophilic contact that des-methyl analogs cannot supply. The 1,4,7-triaza arrangement further differentiates H-bond-donor geometry relative to 1,4,8-triaza compounds, making this specific compound the appropriate choice when the screening hypothesis involves engagement of a receptor pharmacophore that requires a specific NH vector orientation. The 5-HT2C receptor, for which a related 1,4,8-triazaspiro[4.5]dec-3-en-2-one analog shows measurable but modest affinity (IC50 = 10,000 nM) [2], represents one such system where the altered NH positioning in the 1,4,7-triaza scaffold may yield a distinct selectivity profile.

Ortho-Methoxy-Dependent Molecular Recognition Studies in Medicinal Chemistry SAR

The ortho-methoxy substituent at the C3 phenyl ring—which distinguishes this compound from its para-methoxy isomer (CAS 1707566-33-3, MW 259.30) —is the appropriate selection for SAR campaigns investigating the effect of intramolecular hydrogen bonding on target binding. The ortho-methoxy oxygen can act as an intramolecular H-bond acceptor, influencing the conformational preference of the C3-phenyl group and the presentation of the triazaspiro core to the target surface. This compound should be included alongside the para-methoxy analog in any systematic SAR matrix that probes the methoxy positional effect.

Metabolic-Stability-Sensitive In Vitro Pharmacology Requiring N-Alkylated Scaffolds

In in vitro pharmacology experiments where metabolic half-life in hepatocyte or liver microsome incubations is a relevant endpoint (e.g., hepatocyte clearance assays, CYP inhibition profiling), this N1-methylated compound is expected to exhibit a different metabolic profile compared to its N1-H analog 3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one . Patent data on the triazaspiro[5.5]undecane series document that CYP3A4 is involved in triazaspiro compound metabolism and that N-substituent identity modulates metabolic susceptibility in human liver microsomes [3]. Researchers requiring metabolic stability as a selection criterion should prefer the N1-methyl compound when N-dealkylation is a known clearance pathway for the target chemotype.

Pharmacophore Model Building with Defined Nitrogen-Atom Spatial Coordinates

Computational chemists constructing 3D pharmacophore models for virtual screening of triazaspiro-containing compound libraries require accurate spatial coordinates for hydrogen-bond donor and acceptor atoms. This compound provides a defined 1,4,7-triaza nitrogen geometry with the piperidine NH at position 7, which is geometrically distinct from the 1,4,8-triaza arrangement where the NH is at position 8 (as in CAS 1707372-56-2) . Including this compound in the training set for pharmacophore generation ensures that the model captures the specific H-bond vector orientation associated with the 1,4,7-triaza subclass, preventing false negatives when screening libraries enriched in this nitrogen-positional isomer.

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